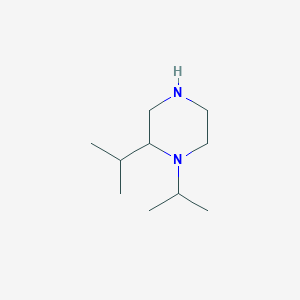

1,2-Bis(propan-2-yl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

1,2-di(propan-2-yl)piperazine |

InChI |

InChI=1S/C10H22N2/c1-8(2)10-7-11-5-6-12(10)9(3)4/h8-11H,5-7H2,1-4H3 |

InChI Key |

NMYAADGMNJRDED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CNCCN1C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Bis Propan 2 Yl Piperazine and Analogues

Classical and Contemporary Approaches to Piperazine (B1678402) Ring Formation

The construction of the piperazine core can be achieved through both long-established industrial processes and modern, often more versatile, laboratory-scale methods.

Classical Methods: The industrial synthesis of piperazine often involves the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849) at high temperatures and pressures. wikipedia.org Another common large-scale method is the cyclization of ethanolamine (B43304) derivatives. scispace.com A related classical laboratory approach involves the cyclization of an aniline (B41778) precursor with bis(2-chloroethyl)amine. nih.gov While effective for producing the parent heterocycle, these methods often require harsh conditions and can be limited in scope for creating substituted analogues. nih.gov Another foundational strategy is the reduction of 2,5-diketopiperazines, which are cyclic dipeptides. These precursors can be readily synthesized from amino acids and subsequently reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding piperazine. chemrxiv.orgcsu.edu.au

Contemporary Methods: Modern synthetic chemistry has introduced more sophisticated and milder methods for piperazine ring formation, often providing better control over substitution patterns.

Catalytic Cyclizations: Palladium-catalyzed cyclization reactions have emerged as a powerful tool. For instance, highly substituted piperazines can be synthesized by coupling a propargyl unit with various diamine components, offering high regio- and stereochemical control. organic-chemistry.org

[3+3] Cycloadditions: Atom-economical [3+3] cycloaddition reactions represent a cutting-edge approach. For example, the iridium-catalyzed dimerization of easily prepared imines can produce complex C-substituted piperazines with excellent diastereoselectivity under mild conditions. nih.govacs.org Similarly, a cooperative indium/diphenyl phosphate (B84403) catalytic system enables the dimerization of 3-aminooxetanes to form 1,4-diaryl piperazines. rsc.org

Photoredox Catalysis: Visible-light-promoted reactions offer a green and efficient alternative. A decarboxylative annulation between a glycine-based diamine and various aldehydes, catalyzed by an iridium complex, can provide access to 2-alkyl or 2-aryl piperazines. mdpi.comorganic-chemistry.org

These contemporary methods provide access to a wider range of functionalized piperazine cores that can be further elaborated. nih.gov

Strategies for N-Alkyl Substitution in Piperazine Systems

Once the piperazine ring is formed, the secondary amine functionalities at the N1 and N4 positions are readily functionalized. The introduction of alkyl groups, such as the propan-2-yl (isopropyl) groups of the target molecule, is typically achieved through three main pathways. nih.gov

Direct N-Alkylation Protocols

Direct N-alkylation involves the reaction of piperazine with an alkylating agent, such as an alkyl halide. ambeed.com For the synthesis of 1,4-bis(propan-2-yl)piperazine, this would involve reacting piperazine with two equivalents of an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane.

The primary challenge in this approach is controlling the degree of alkylation. The reaction proceeds stepwise, forming the mono-N-alkylated piperazine as an intermediate, which can then react further to form the desired N,N'-dialkylated product. To favor disubstitution, an excess of the alkylating agent is typically used. Conversely, to achieve mono-alkylation, a large excess of piperazine is employed, or one of the nitrogen atoms is protected with a removable group like a tert-butoxycarbonyl (Boc) group. mdpi.comresearchgate.net The reaction is generally carried out in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the hydrohalic acid byproduct. nih.gov

| Alkylating Agent | Base | Solvent | Temperature | Outcome |

| Alkyl Halides | K₂CO₃ | Acetonitrile | Reflux | Mono- or Di-alkylation |

| Alkyl Bromides/Iodides | Excess Piperazine | Dichloromethane | Room Temp | Favors Mono-alkylation |

| Benzyl Chloride | (Piperazinium salt) | Ethanol | 65-70°C | Mono-alkylation |

| Alkyl Halides | Pyridine | Pyridine | Reflux | Mono-alkylation |

This table presents generalized conditions for N-alkylation of piperazine. Specific outcomes depend on stoichiometry and substrate reactivity. researchgate.netgoogle.comgoogle.com

Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for forming C-N bonds. nih.gov To synthesize 1,4-bis(propan-2-yl)piperazine, piperazine is reacted with two equivalents of acetone (B3395972) in the presence of a reducing agent. The reaction proceeds via the in-situ formation of an enamine or iminium ion intermediate, which is then reduced to the amine.

A variety of reducing agents can be employed, each with its own advantages.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and selective reagent that is often preferred for its effectiveness under weakly acidic conditions and tolerance of a wide range of functional groups. mdpi.comnih.gov

Sodium cyanoborohydride (NaBH₃CN): Another common reagent, though its toxicity is a drawback.

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Pd/C) is an effective and clean method, avoiding the generation of stoichiometric byproducts.

This method is often high-yielding and provides a direct route to N,N'-disubstituted piperazines from readily available ketones or aldehydes. nih.gov

| Carbonyl Compound | Reducing Agent | Solvent | Key Features |

| Aldehydes/Ketones | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) or CH₂Cl₂ | Mild, selective, widely applicable. mdpi.com |

| Aldehydes/Ketones | Catalytic H₂/Pd-C | Methanol or Ethanol | Atom-economical, clean workup. |

| Aldehydes | NaBH₃CN | Methanol | Effective, but toxic cyanide byproduct. |

This table summarizes common reagents and conditions for the reductive amination of piperazines.

Advanced Coupling Reactions for N-Substitution

Modern transition-metal-catalyzed cross-coupling reactions, developed primarily for N-arylation, have expanded the toolkit for C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed coupling of amines with aryl halides or triflates, is the most prominent example. wikipedia.orgresearchgate.net While most commonly applied to aryl groups, adaptations for N-alkylation exist. These methods are particularly useful for creating sterically hindered C-N bonds or when traditional methods fail. organic-chemistry.orgnih.gov For a target like 1,4-bis(propan-2-yl)piperazine, these advanced methods are generally not required but represent a powerful option for the synthesis of more complex analogues.

Chemo- and Regioselective Synthesis of 1,2-Bis(propan-2-yl)piperazine

As noted, the synthesis of 1,4-bis(propan-2-yl)piperazine is a matter of driving the N-alkylation or reductive amination reactions to completion by using at least two equivalents of the alkylating agent or carbonyl compound, respectively. researchgate.net Chemoselectivity is a key consideration; both nitrogen atoms of the piperazine ring have similar reactivity, making the stepwise synthesis of unsymmetrical N,N'-disubstituted piperazines challenging without the use of protecting groups. For symmetrical substitution, this is an advantage, as the reaction can be driven to the desired 1,4-disubstituted product with high efficiency. nih.gov

The synthesis of a literal This compound (i.e., 1-(propan-2-yl)-2-(propan-2-yl)piperazine) is a significantly different challenge, requiring control over both N- and C-substitution. Such a synthesis would require a regioselective method for introducing a substituent at the C2 position. This can be achieved through several advanced strategies:

Building the Ring: The piperazine ring can be constructed from precursors that already contain the C2-substituent. For example, a visible-light-promoted decarboxylative annulation can be used to create 2-alkyl piperazines. organic-chemistry.org

Direct C-H Functionalization: This modern approach involves the direct activation and substitution of a C-H bond on the piperazine ring. Methods include photoredox-catalyzed reactions or directed lithiation followed by trapping with an electrophile. mdpi.com

After the C2-isopropyl group is installed, the N1-isopropyl group can be introduced using the N-alkylation methods described in section 2.2.

Stereochemical Control in the Synthesis of Disubstituted Piperazines

Stereochemistry becomes a critical factor in the synthesis of carbon-substituted piperazines. Unlike 1,4-N,N'-disubstituted piperazines, which are typically achiral (unless the substituents are chiral), piperazines with substitution on the carbon framework contain stereocenters.

For example, a 2,5-disubstituted piperazine can exist as cis and trans diastereomers. Controlling this relative stereochemistry is a central goal of synthetic design.

Substrate Control: A common strategy is to use a "chiral pool" approach, starting with enantiopure amino acids. Cyclization of dipeptides derived from these amino acids to form diketopiperazines, followed by reduction, can yield enantiopure cis-disubstituted piperazines. chemrxiv.orgbenthamdirect.com

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods allows for the creation of chiral piperazines from achiral starting materials. For instance, palladium-catalyzed asymmetric allylation of piperazin-2-ones can generate α-tertiary stereocenters with high enantioselectivity. nih.gov Similarly, a Pd-catalyzed carboamination has been used for the asymmetric synthesis of cis-2,6-disubstituted piperazines. nih.gov

Diastereoselective Reactions: When a chiral center is already present in a molecule, it can direct the stereochemical outcome of subsequent reactions. For instance, the diastereoselective lithiation of N-Boc piperazines bearing a chiral α-methylbenzyl group, followed by reaction with an electrophile, can produce α-substituted piperazines with good diastereocontrol. mdpi.com

In the case of a hypothetical 1-(propan-2-yl)-2-(propan-2-yl)piperazine, the carbon atom at the C2 position would be a stereocenter. An enantioselective synthesis would be required to produce a single enantiomer, likely involving an asymmetric method to install the C2-isopropyl group. rsc.orgnih.gov

Enantioselective and Diastereoselective Synthetic Routes

The controlled synthesis of specific stereoisomers of 1,2-disubstituted piperazines is a considerable challenge due to the presence of multiple chiral centers. Various strategies have been developed to address this, broadly categorized into methods starting from chiral precursors and asymmetric catalytic methods.

One prominent approach involves the use of the chiral pool, particularly amino acids, to introduce stereocenters into the piperazine ring. benthamdirect.comrsc.org For instance, a synthetic route starting from α-amino acids can yield enantiomerically pure 2-substituted piperazines in a few steps. rsc.org This methodology can be extended to the synthesis of 1,2-disubstituted piperazines by selecting an appropriate N-substituted amino acid as the starting material.

Catalytic asymmetric synthesis offers a powerful alternative for creating chiral piperazines. Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones has been shown to produce a variety of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govcaltech.edu These intermediates can then be reduced to the corresponding chiral piperazines. nih.govcaltech.edu This method utilizes palladium catalysts with chiral ligands, such as electron-deficient PHOX ligands, to achieve high yields and enantioselectivities. nih.govcaltech.edu

Another effective method is the iridium-catalyzed [3+3] cycloaddition of imines, which allows for the diastereoselective synthesis of C-substituted piperazines. nih.govacs.org This atom-economical process can produce a single diastereoisomer under mild conditions. nih.govacs.org The choice of imine substrate is crucial for the success and selectivity of the reaction. acs.org

Furthermore, iodine-mediated 6-exo-trig type cyclization has been employed for the diastereoselective synthesis of trans-2,5-disubstituted piperazines derived from amino acids. acs.org This method proceeds with high yields and complete diastereoselectivity. acs.org While this produces a different substitution pattern, the principles of stereocontrol through cyclization are relevant.

A highly diastereoselective intramolecular hydroamination catalyzed by palladium is a key step in a modular synthesis of 2,6-disubstituted piperazines. nih.gov The substrates for this reaction are prepared from amino acids, and the resulting piperazines are found to have a trans stereochemistry. nih.gov

Table 1: Enantioselective and Diastereoselective Synthetic Routes for Piperazine Analogues

| Method | Catalyst/Reagent | Substrate Type | Product | Yield | Enantiomeric/Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Pd2(pmdba)3 / (S)-L1 | N-protected piperazin-2-one | α-tertiary piperazin-2-one | 85% | 94% ee | nih.gov |

| Iridium-Catalyzed Cycloaddition | [IrCl(cod)(PPh3)] | Aromatic imine | C-substituted piperazine | 99% | Single diastereoisomer | nih.gov |

| Iodine-Mediated Cyclization | I2 | Amino acid-derived tosylate | trans-2,5-disubstituted piperazine | 85% | >99% de | acs.org |

| Palladium-Catalyzed Hydroamination | Pd(OAc)2 / DPEPhos | Amino acid-derived amine | trans-2,6-disubstituted piperazine | 80% | >95:5 dr | nih.gov |

Influence of Substrate Design on Stereochemical Outcomes

In syntheses starting from the chiral pool, the inherent stereochemistry of the starting material, such as an amino acid, dictates the absolute configuration of the resulting piperazine. benthamdirect.comrsc.org The choice of protecting groups on the nitrogen atoms is also critical. For instance, in the asymmetric allylic alkylation of piperazin-2-ones, the nature of the N-substituents can affect the enantioselectivity of the reaction. nih.gov

For catalytic methods, the electronic nature of the substituents on the substrate can have a pronounced effect. In the iridium-catalyzed synthesis of C-substituted piperazines from imines, it was observed that imines with electron-donating groups bonded to the CH carbon and electron-withdrawing groups on the CH2 nitrogen led to enhanced catalytic activity. acs.org Conversely, the absence of an activating group in the R' position of the imine R─CH═N─CH2R' can halt the reaction entirely. acs.org

The steric bulk of the substituents can also direct the stereochemical course of a reaction. In the Dieckmann-analogous cyclization to form bridged piperazines, the formation of a stable lithium chelate intermediate is proposed to be responsible for the high diastereoselectivity observed. researchgate.net The conformation of this intermediate, influenced by the substituents, directs the approach of the electrophile.

The following table illustrates how variations in substrate design can impact the outcome of stereoselective piperazine syntheses based on reported findings for analogous structures.

Table 2: Influence of Substrate Design on Stereochemical Outcomes

| Reaction Type | Substrate Variation | Observed Effect on Stereochemistry | Reference |

|---|---|---|---|

| Iridium-Catalyzed Cycloaddition | Electron-donating vs. electron-withdrawing groups on imine | Enhanced reaction rate and selectivity with specific electronic configurations. acs.org | acs.org |

| Palladium-Catalyzed Hydroamination | Alkyl vs. aryl substituents at the 2-position | Tolerated a variety of substituents while maintaining high trans diastereoselectivity. nih.gov | nih.gov |

| Dieckmann-Analogous Cyclization | Length of the side chain (acetate vs. butyrate) | The longer butyrate (B1204436) side chain allowed for high diastereoselectivity in the formation of the bicyclic product, while the shorter acetate (B1210297) side chain resulted in a lower yield. researchgate.net | researchgate.net |

Computational Chemistry and Theoretical Investigations of N,n Disubstituted Piperazine Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and its influence on the macroscopic properties of molecules like 1,2-Bis(propan-2-yl)piperazine.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure of piperazine (B1678402) derivatives. researchgate.netresearchgate.netnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to predict a variety of molecular properties. For N,N'-disubstituted piperazines, DFT calculations can elucidate the distribution of electron density, identify the frontier molecular orbitals (HOMO and LUMO), and calculate electrostatic potential maps. nih.govuobaghdad.edu.iq This information is crucial for predicting the reactivity of the molecule, including sites susceptible to nucleophilic or electrophilic attack.

For instance, the nitrogen atoms of the piperazine ring are typically the most nucleophilic centers, a feature that can be quantified through DFT calculations of atomic charges and Fukui functions. nih.gov The steric and electronic effects of the isopropyl substituents in this compound will modulate the reactivity of these nitrogen atoms. DFT studies on similar systems have shown that the nature of the N-substituents significantly influences the electronic properties of the piperazine core. researchgate.net

| Parameter | Description | Predicted Trend for this compound |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. | Relatively high, indicating susceptibility to electrophilic attack at the nitrogen atoms. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. | Relatively high, suggesting lower reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap is expected, suggesting a balance of stability and reactivity. |

| Atomic Charges | Distribution of electron density across the molecule. | Negative charges are localized on the nitrogen atoms, confirming their nucleophilic character. |

The piperazine ring is not planar and can adopt several conformations, with the chair conformation being the most stable for the parent molecule. For N,N'-disubstituted piperazines like this compound, the substituents can exist in either axial or equatorial positions, leading to different stereoisomers. Computational modeling is essential for exploring the conformational landscape and determining the relative energies of these conformers. nih.govresearchgate.net

Studies on related 2-substituted piperazines have demonstrated a preference for the axial conformation in certain cases, which can be stabilized by intramolecular interactions. nih.gov For this compound, the bulky isopropyl groups will likely introduce significant steric hindrance, influencing the preferred conformation. Quantum chemical calculations, often at the DFT level, can be used to optimize the geometry of different conformers and calculate their relative energies to identify the most stable structures. nih.govmdpi.com

| Conformer | Substituent Orientation | Predicted Relative Energy | Key Features |

| Chair (diequatorial) | Both isopropyl groups are in equatorial positions. | Likely the most stable conformer. | Minimizes steric strain between the isopropyl groups. |

| Chair (diaxial) | Both isopropyl groups are in axial positions. | High energy due to significant 1,3-diaxial interactions. | Unlikely to be a major contributor to the conformational equilibrium. |

| Chair (axial-equatorial) | One isopropyl group is axial, and the other is equatorial. | Intermediate energy. | Represents a possible, though less stable, conformation. |

| Twist-Boat | A non-chair conformation. | Higher in energy than the most stable chair conformer. | May be relevant in dynamic processes or in specific solvent environments. |

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can be invaluable for the characterization of novel compounds like this compound. Techniques such as DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govnih.gov

The calculated NMR chemical shifts for the protons and carbons in this compound would be expected to correlate with the electronic environment of each nucleus, as influenced by the conformation of the molecule and the presence of the isopropyl groups. Similarly, the theoretical IR spectrum can predict the characteristic vibrational modes of the molecule, such as the C-H and C-N stretching and bending frequencies. These theoretical predictions can aid in the interpretation of experimental spectra and confirm the structure of the synthesized compound.

Molecular Dynamics Simulations for Conformational Sampling in Solution

While quantum chemical calculations provide detailed information about the electronic structure and energetics of individual conformers, molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of molecules in solution. nih.govnih.govescholarship.org MD simulations model the movement of atoms and molecules over time, providing insights into conformational sampling, solvent effects, and the flexibility of the molecular structure. nih.govescholarship.orgmdpi.com193.6.1

For this compound, MD simulations can reveal the preferred conformations in different solvents and the barriers to conformational interconversion. nih.gov These simulations can also provide information on the hydration shell around the molecule and how it influences the conformational equilibrium. The results of MD simulations can complement the static picture provided by quantum chemical calculations, offering a more complete understanding of the molecule's behavior in a realistic environment. nih.govrsc.org

Reaction Mechanism Studies through Computational Approaches

Computational approaches are instrumental in elucidating the mechanisms of chemical reactions involving piperazine derivatives. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is crucial for understanding the reactivity of this compound in various chemical transformations.

For example, in reactions such as N-alkylation or N-acylation, computational studies can help to understand the role of the isopropyl substituents in modulating the nucleophilicity of the piperazine nitrogens and the steric hindrance around the reaction center. DFT calculations are commonly employed to model the geometries of reactants, transition states, and products, providing a detailed picture of the reaction mechanism at the molecular level. acs.org

In Silico Modeling of Intermolecular Interactions

The biological activity and physicochemical properties of molecules are often governed by their intermolecular interactions. In silico modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to investigate how piperazine derivatives interact with biological targets or other molecules. nih.govwu.ac.thmdpi.com

Molecular docking studies can predict the binding mode and affinity of this compound to a specific protein receptor, providing insights into its potential pharmacological activity. nih.govnih.gov QSAR models, on the other hand, can establish a mathematical relationship between the structural features of a series of piperazine derivatives and their observed biological activity, guiding the design of more potent compounds. nih.govwu.ac.th These in silico approaches are valuable tools in drug discovery and materials science for predicting and understanding the intermolecular interactions of N,N'-disubstituted piperazines. researchgate.net

Applications in Chemical Sciences and Materials Design

Role as Advanced Synthetic Intermediates in Organic Transformations

The strategic placement of two isopropyl groups on adjacent nitrogen atoms in the piperazine (B1678402) ring endows 1,2-Bis(propan-2-yl)piperazine with specific steric and electronic properties that are advantageous in organic synthesis. These bulky substituents can direct the regioselectivity of subsequent reactions and influence the conformational rigidity of the piperazine ring, making it a valuable building block for complex molecular architectures.

While extensive research on a wide array of piperazine derivatives exists, the specific applications of this compound as a synthetic intermediate are more specialized. Its synthesis can be approached through various established methods for N-alkylation of piperazines, often involving the reaction of piperazine with an isopropyl halide or through reductive amination protocols. The presence of the two secondary amine functionalities allows for further functionalization, leading to the creation of a diverse library of compounds with potential applications in drug discovery and process chemistry. The steric hindrance provided by the isopropyl groups can be exploited to achieve selective mono-functionalization, a common challenge in the chemistry of symmetrical diamines.

Utility in Catalysis and Ligand Development

The nitrogen atoms of the piperazine ring possess lone pairs of electrons, making them excellent Lewis bases and, consequently, effective ligands for a variety of metal ions. The specific substitution pattern of this compound influences its coordination behavior and the properties of the resulting metal complexes, which can have significant implications for catalysis.

Coordination Chemistry and Metal Complexation Studies

The coordination chemistry of piperazine and its derivatives is a rich field of study. The two nitrogen atoms can coordinate to a single metal center to form a chelate ring, or they can bridge two different metal centers, leading to the formation of coordination polymers. The isopropyl groups in this compound play a crucial role in determining the steric environment around the metal center in its complexes. This steric bulk can influence the coordination number and geometry of the metal ion, as well as the stability and reactivity of the resulting complex.

Studies on related piperazine-based ligands have shown that the nature of the N-substituents significantly impacts the structural and electronic properties of the metal complexes. For instance, the introduction of bulky groups can create a protective pocket around the metal center, potentially stabilizing reactive intermediates in catalytic cycles. While specific studies focusing exclusively on the coordination complexes of this compound are not extensively documented, the general principles of piperazine coordination chemistry suggest its potential to form stable complexes with a range of transition metals.

Application in Homogeneous and Heterogeneous Catalysis

The development of novel catalysts is a cornerstone of modern chemical research. Piperazine derivatives have been explored as ligands in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, metal complexes bearing piperazine-based ligands can catalyze a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The steric and electronic properties of the ligand are critical in tuning the activity and selectivity of the catalyst.

In the context of this compound, its bulky nature could be advantageous in promoting certain catalytic reactions where steric hindrance is a key factor in achieving high selectivity. For example, in asymmetric catalysis, chiral versions of this ligand could create a well-defined chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product.

In heterogeneous catalysis, piperazine moieties can be incorporated into solid supports, such as polymers or silica, to create immobilized catalysts. These materials offer the advantage of easy separation and recycling of the catalyst. While specific examples of this compound in heterogeneous catalysis are scarce, the general concept of immobilizing piperazine-based ligands is a well-established strategy.

Exploration in Materials Science

The unique structural features of piperazine derivatives also make them attractive building blocks for the design of new materials with tailored properties. From porous frameworks to protective coatings, the applications of piperazines in materials science are diverse and expanding.

Design of Metal-Organic Frameworks (MOFs) with Piperazine Cores

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The ability to tune the structure and properties of MOFs by varying the metal and organic components has led to their investigation for a wide range of applications, including gas storage, separation, and catalysis.

Theoretical and Experimental Studies in Corrosion Inhibition

Corrosion is a major industrial problem, and the development of effective corrosion inhibitors is of great economic importance. Many organic compounds containing heteroatoms like nitrogen and oxygen have been shown to be effective corrosion inhibitors for various metals and alloys. These compounds function by adsorbing onto the metal surface and forming a protective film that isolates the metal from the corrosive environment.

Piperazine and its derivatives have been investigated as corrosion inhibitors for mild steel and other metals. The nitrogen atoms in the piperazine ring can coordinate with the metal surface, and the organic substituents can form a hydrophobic barrier. Theoretical studies, often employing density functional theory (DFT), can provide insights into the mechanism of inhibition by calculating parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the Mulliken charges of the atoms. These calculations help in understanding the adsorption behavior of the inhibitor molecules on the metal surface.

Future Research Trajectories for 1,2 Bis Propan 2 Yl Piperazine Studies

Development of Green and Sustainable Synthetic Methodologies

The synthesis of N,N'-disubstituted piperazines traditionally relies on methods that can be resource-intensive and generate significant waste. Future research should prioritize the development of environmentally benign synthetic routes to 1,2-Bis(propan-2-yl)piperazine. Key areas of focus could include:

Catalytic C-H Functionalization: Exploring the direct functionalization of the piperazine (B1678402) ring's C-H bonds offers a more atom-economical approach compared to traditional multi-step syntheses. mdpi.com Research into transition-metal or organic photoredox catalysts could enable the selective introduction of substituents, reducing the need for protecting groups and stoichiometric reagents. mdpi.com

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more efficient, and scalable production of this compound. This methodology allows for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing solvent usage. mdpi.com

Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic routes could offer highly selective and sustainable methods for the synthesis of chiral derivatives of this compound.

A comparative table of potential green synthesis methodologies is presented below:

| Methodology | Potential Advantages | Key Research Challenges |

| Catalytic C-H Functionalization | High atom economy, reduced waste | Catalyst development for selectivity, substrate scope |

| Flow Chemistry | Improved safety and scalability, precise control | Initial setup costs, optimization of flow parameters |

| Bio-inspired Synthesis | High enantioselectivity, mild reaction conditions | Enzyme discovery and engineering, substrate compatibility |

Integration of Advanced Spectroscopic and Computational Tools for Enhanced Understanding

A thorough characterization of the structural and electronic properties of this compound is fundamental for its future application. The integration of advanced spectroscopic techniques with computational modeling will provide a comprehensive understanding of this molecule.

Spectroscopic Investigations:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR studies, including two-dimensional techniques (COSY, HSQC, HMBC), will be crucial for unambiguous structural elucidation and conformational analysis in solution.

Vibrational Spectroscopy: Fourier-transform infrared (FT-IR) and Raman spectroscopy will provide insights into the vibrational modes of the molecule, which can be correlated with computational predictions.

X-ray Crystallography: Single-crystal X-ray diffraction will be invaluable for determining the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions. wm.eduresearchgate.net

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be employed to predict the geometric parameters, vibrational frequencies, and electronic properties of this compound. ias.ac.indntb.gov.ua These theoretical results can be compared with experimental data to validate the computational models.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or interacting with biological macromolecules. nih.gov

Topological Analysis: Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution and characterize the nature of chemical bonds and non-covalent interactions within the molecule. asianresassoc.org

An illustrative table of predicted spectroscopic data for this compound based on computational models is provided below:

| Spectroscopic Technique | Predicted Data |

| 1H NMR (CDCl3) | δ (ppm): ~1.1 (d, 12H, CH3), ~2.5-2.8 (m, 8H, piperazine-CH2), ~3.0 (sept, 2H, CH) |

| 13C NMR (CDCl3) | δ (ppm): ~20 (CH3), ~50 (piperazine-CH2), ~55 (CH) |

| FT-IR (cm-1) | ~2960 (C-H stretch), ~1450 (C-H bend), ~1150 (C-N stretch) |

Exploration of Novel Applications in Emerging Chemical Technologies

The unique structural features of this compound suggest its potential utility in a variety of emerging technologies. Future research should focus on exploring these potential applications.

Ligand in Coordination Chemistry: The two nitrogen atoms of the piperazine ring can act as a bidentate ligand, coordinating to metal centers to form novel complexes. The steric bulk of the isopropyl groups could influence the coordination geometry and catalytic activity of these complexes. wm.edu

Building Block for Supramolecular Assemblies: The piperazine core can serve as a scaffold for the construction of more complex supramolecular structures, such as metal-organic frameworks (MOFs) or molecular cages, with potential applications in gas storage, separation, and catalysis.

Pharmacophore in Medicinal Chemistry: The piperazine moiety is a common feature in many biologically active compounds. mdpi.commdpi.com The N,N'-disubstituted piperazine scaffold has been investigated for various pharmacological activities. researchgate.net Future studies could explore the potential of this compound derivatives as novel therapeutic agents.

A table outlining potential applications and the corresponding key properties of this compound to be investigated is presented below:

| Potential Application | Key Properties to Investigate |

| Coordination Chemistry | Coordination ability with various metal ions, steric influence on complex geometry |

| Supramolecular Chemistry | Self-assembly properties, host-guest chemistry |

| Medicinal Chemistry | Biological activity screening, structure-activity relationship studies |

Interdisciplinary Research Directions in N,N'-Disubstituted Piperazine Chemistry

The study of this compound can be significantly enriched through interdisciplinary collaborations.

Materials Science: In collaboration with materials scientists, the incorporation of this compound into polymers or other materials could lead to the development of novel functional materials with tailored properties.

Computational Chemistry: Close collaboration with computational chemists will be essential for developing accurate theoretical models to predict the properties and reactivity of this compound and its derivatives, guiding experimental efforts. nih.gov

Biological Chemistry: Partnering with biochemists and pharmacologists will be crucial for evaluating the biological activity of this compound derivatives and understanding their mechanism of action. chemimpex.com

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound, contributing to advancements in synthetic methodology, molecular understanding, and the development of novel chemical technologies.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1,2-Bis(propan-2-yl)piperazine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Piperazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, optimizing solvent polarity (e.g., methanol vs. dichloromethane), reaction time (12–48 hours), and stoichiometric ratios of precursors (e.g., 1:2 for amine:alkylating agent) can improve yields . Characterization via IR (to confirm N-H stretching), (to verify substitution patterns), and HPLC (for purity >95%) is critical . Reaction intermediates should be isolated and validated at each step to avoid side products.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-N stretching at ~1,250 cm).

- NMR : resolves proton environments (e.g., splitting patterns for isopropyl groups), while confirms carbon backbone integrity .

- GC-MS/HPLC : Validates molecular weight (e.g., m/z 184.28 for this compound) and purity .

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Q. How can researchers ensure reproducibility in synthesizing piperazine derivatives?

- Methodological Answer :

- Standardized Protocols : Document solvent drying, temperature control (±2°C), and inert atmosphere (N/Ar) to minimize oxidation.

- Batch Consistency : Use high-purity reagents (e.g., ≥99% alkyl halides) and validate intermediates at each step .

- Statistical Optimization : Apply Design of Experiments (DoE) to assess factors like pH, catalyst loading, and reaction time .

Advanced Research Questions

Q. How do electronic (EWG/EDG) and steric effects of substituents influence the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Ortho/para-substituted electron-withdrawing groups (EWGs, e.g., -NO, -CF) enhance binding affinity to targets like DPP-IV or DNA via dipole interactions, while electron-donating groups (EDGs, e.g., -OCH) may reduce activity .

- Steric Effects : Bulky substituents (e.g., isopropyl) can restrict rotational freedom, stabilizing bioactive conformations. Use molecular dynamics (MD) simulations to model steric hindrance .

Q. What computational approaches are recommended to predict the conformational stability and target interactions of this compound?

- Methodological Answer :

- Conformational Analysis : Use semi-empirical methods (e.g., AM1) or DFT (e.g., B3LYP/6-31G*) to identify low-energy conformers .

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., DNA PDB ID: 1BNA). Define grid boxes (40Å) around active sites and validate with binding affinity (ΔG ≤ -7 kcal/mol) and interaction profiles (e.g., hydrogen bonds, π-alkyl interactions) .

Q. How can contradictions in biological activity data for structurally similar piperazine derivatives be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC, Ki) and apply multivariate regression to identify outliers or confounding variables (e.g., assay conditions) .

- Experimental Validation : Re-test disputed compounds under standardized conditions (e.g., fixed pH, temperature) and use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are effective for designing enantiopure this compound derivatives with chiral centers?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.